molecular formula C12H14N2O2 B2467073 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1267751-21-2

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2467073
CAS No.: 1267751-21-2
M. Wt: 218.256
InChI Key: HZCQOMODWMCZOS-UHFFFAOYSA-N
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Description

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a tert-butyl group at the 2-position and a carboxylic acid group at the 3-position

Scientific Research Applications

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Safety and Hazards

The safety information for “2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the tert-butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism of action of 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents at the 2- and 3-positions. Examples include:

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid

Uniqueness

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)10-9(11(15)16)14-7-5-4-6-8(14)13-10/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCQOMODWMCZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267751-21-2
Record name 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid
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